N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline
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Overview
Description
N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a dimethylamino group attached to a phenyl group, which is further substituted with a benzoxazole moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline typically involves the following steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Vinylogous Substitution: The benzoxazole derivative is then subjected to a vinylogous substitution reaction with an appropriate halogenated precursor to introduce the ethenyl group.
Dimethylation: The final step involves the dimethylation of the aniline derivative using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with similar chemical properties but lacking the benzoxazole moiety.
N,N-Diethylaniline: Another aniline derivative with ethyl groups instead of methyl groups.
N-Methyl-3,4-methylenedioxyamphetamine: A compound with a different structure but similar functional groups.
Uniqueness
N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline is unique due to the presence of the benzoxazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aniline derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
73916-08-2 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H18N2O/c1-13-4-10-17-16(12-13)19-18(21-17)11-7-14-5-8-15(9-6-14)20(2)3/h4-12H,1-3H3 |
InChI Key |
IHWZEQVGTXIMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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